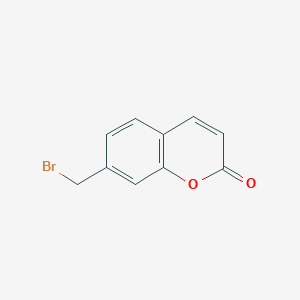
4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy and oxopropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenols or quinones
Reduction: Alcohols or alkanes
Substitution: Amines or thiols substituted products
Scientific Research Applications
Chemistry: 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with diols makes it useful in designing sensors for detecting carbohydrates and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for developing boron-based drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and electronic materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible esterification with hydroxyl groups. The compound can also participate in transmetalation reactions with palladium catalysts, enabling the formation of carbon-carbon bonds in Suzuki-Miyaura coupling.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: Compared to similar compounds, 4-(3-Ethoxy-3-oxoprop-1-enyl)phenylboronic acid exhibits unique reactivity due to the presence of the ethoxy and oxopropenyl groups. These substituents enhance its ability to participate in various chemical reactions and improve its stability. Additionally, the compound’s structure allows for selective interactions with specific molecular targets, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C11H13BO4 |
|---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8,14-15H,2H2,1H3 |
InChI Key |
OVNZUEJWYIMMSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C=CC(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-ethyl-N-[(4-nitrophenyl)methyl]ethanamine](/img/structure/B8811548.png)
![1-Boc-4-[(1-methyl-4-piperidyl)methyl]piperidine](/img/structure/B8811551.png)
![2-(4-Aminophenyl)-7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]-[1,3]benzothiazole](/img/structure/B8811557.png)




